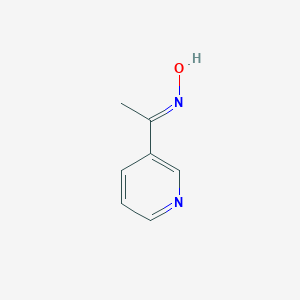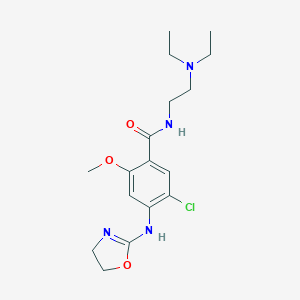
2,5-二甲氧基苯基硼酸
概述
描述
2,5-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学研究应用
2,5-Dimethoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
Target of Action
Boronic acids, including 2,5-dimethoxyphenylboronic acid, are generally known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, or receptors .
Mode of Action
2,5-Dimethoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction and is widely used in organic synthesis . The boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
It’s worth noting that boronic acids, including 2,5-dimethoxyphenylboronic acid, have been reported to exhibit various biological activities, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 2,5-Dimethoxyphenylboronic acid can be influenced by various environmental factors. These may include pH (which can affect the state of ionization of the boronic acid), the presence of diols (which can form cyclic boronate esters with boronic acids), and temperature (which can influence reaction rates) .
生化分析
Biochemical Properties
The nature of these interactions often involves the formation of reversible covalent bonds with diols, a characteristic that is exploited in the design of enzyme inhibitors .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which can lead to the inhibition or activation of enzymes .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2,5-Dimethoxyphenylboronic acid in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to investigate the dosage effects of 2,5-Dimethoxyphenylboronic acid in animal models .
准备方法
2,5-Dimethoxyphenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-2,5-dimethoxybenzene with trimethyl borate in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired boronic acid product . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,5-Dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:
相似化合物的比较
2,5-Dimethoxyphenylboronic acid can be compared with other boronic acids, such as:
- 2,4-Dimethoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- Phenylboronic acid
The uniqueness of 2,5-Dimethoxyphenylboronic acid lies in the specific positioning of the methoxy groups, which influences its reactivity and the types of products formed in reactions .
属性
IUPAC Name |
(2,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLFNQLIKOGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370233 | |
| Record name | 2,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107099-99-0 | |
| Record name | 2,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2,5-Dimethoxyphenylboronic acid play in the synthesis of graphite ribbons?
A1: 2,5-Dimethoxyphenylboronic acid serves as a crucial building block in the multi-step synthesis of graphite ribbons. The research highlights its use in a Suzuki cross-coupling reaction. [] In this reaction, 2,5-Dimethoxyphenylboronic acid reacts with the aryl halide (compound 2 in the abstract's Scheme 2) in the presence of a palladium catalyst. This reaction forms a biphenyl compound (compound 3), which serves as an intermediate in the synthesis of the target graphite ribbon structure. [] The researchers chose this approach aiming to create a conjugated polymer with increased stability compared to polyacetylene, while retaining desirable electronic and optical properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

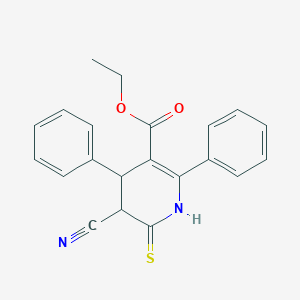
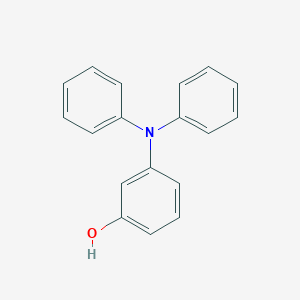
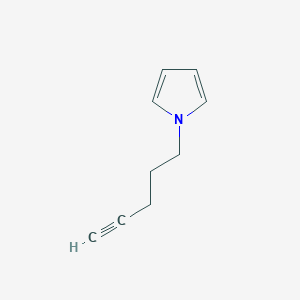
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)

